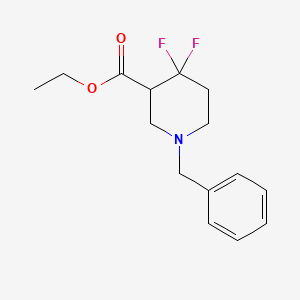

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate

Description

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is a fluorinated piperidine derivative with the molecular formula C₁₆H₁₉F₂NO₂ (CAS: 1303974-56-2). It is a synthetic intermediate of interest in medicinal chemistry due to the presence of fluorine atoms, which enhance metabolic stability and bioavailability in drug candidates . The compound features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, a benzyl group at the 1-position, and an ethoxycarbonyl group at the 3-position.

Key spectral data include its ¹H NMR (400 MHz, CDCl₃): δ = 7.52–7.04 (m, 5H, aromatic), 4.16 (qd, J = 7.1, 4.2 Hz, 2H, OCH₂CH₃), and 1.22 (t, J = 7.2 Hz, 3H, CH₃), confirming the ester and benzyl moieties . The difluoro substitution is critical for modulating electronic and steric properties, as evidenced by its synthesis via sulfur tetrafluoride (SF₄) fluorination of β-keto esters under semi-industrial conditions .

Properties

IUPAC Name |

ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-11-18(9-8-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHOSDXPUXGUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidine

- Benzylation is typically performed by reacting 4-piperidine esters or related intermediates with benzyl chloride in the presence of bases such as sodium bicarbonate.

- Reaction is carried out in refluxing dehydrated alcohol (e.g., ethanol or methanol) for approximately 3 hours.

- The product, 1-benzyl-4-piperidine ethyl formate or related esters, is isolated by filtration and extraction with organic solvents.

- Yields are high, often exceeding 90%, with purity >98% by HPLC.

Esterification

- Ethyl esters are introduced either by direct esterification of carboxylic acid intermediates or by using ethyl acetoacetate derivatives as starting materials.

- Sodium hydride (NaH) is commonly used as a base to facilitate ester formation under reflux conditions.

- For example, methyl 1-benzyl-3-oxopiperidine-4-carboxylate can be synthesized by reacting 1-benzylpiperidin-3-one with dimethyl carbonate and NaH, yielding 99%.

Representative Preparation Route Summary

Reaction Mechanistic Insights

- The fluorination step involves nucleophilic attack of fluoride ions generated from SF4/HF on the keto carbonyl carbon, replacing oxygen atoms and forming difluoromethylene groups.

- Benzylation proceeds via nucleophilic substitution on benzyl chloride by the piperidine nitrogen.

- Esterification via NaH and dimethyl carbonate proceeds through deprotonation of the piperidine ring followed by nucleophilic attack on dimethyl carbonate.

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR shows aromatic protons (7.0–7.5 ppm), ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm), and piperidine ring protons.

- ^19F NMR confirms presence of difluoromethylene groups at the 4-position.

- Mass Spectrometry: Molecular ion peak consistent with C15H19F2NO2 (Molecular weight: 283.32 g/mol).

- Purity: HPLC purity >98% after purification steps.

Chemical Reactions Analysis

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate has shown promise as a potential pharmacological agent due to its structural similarity to known drugs that target neurotransmitter systems. Research indicates that compounds with similar piperidine structures can act as:

- Dopamine Reuptake Inhibitors : These compounds may exhibit stimulant properties akin to cocaine derivatives .

- Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties .

Neuropharmacology

Studies have highlighted the role of piperidine derivatives in modulating neurotransmitter levels, particularly dopamine and serotonin, making them candidates for treating conditions like depression and anxiety. The difluoro substitution can enhance binding affinity and selectivity towards specific receptors.

Antimicrobial Activity

In a study examining various piperidine derivatives, this compound was evaluated for its antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Neuropharmacological Studies

Research focusing on dopamine reuptake inhibition demonstrated that this compound could potentially serve as an effective treatment for disorders linked to dopamine dysregulation. Comparative studies showed enhanced activity over traditional stimulants .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways, such as those involved in neurotransmission or metabolic processes, thereby exerting its effects at the cellular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related piperidine and pyrrolidine carboxylates, focusing on substituents, fluorine content, and synthetic routes:

Key Differences

Fluorination Impact: The 4,4-difluoro substitution in the target compound reduces basicity and enhances lipophilicity compared to non-fluorinated analogs like ethyl 4-oxo-piperidine-3-carboxylate . Fluorinated analogs often exhibit improved pharmacokinetic profiles but require specialized synthesis (e.g., SF₄ fluorination) compared to sulfonylation or esterification routes .

Synthetic Complexity: SF₄-based fluorination (target compound) demands rigorous safety protocols due to SF₄’s toxicity, whereas sulfonylation (e.g., 4-chlorophenylsulfonyl derivative) is milder .

Applications :

- Sulfonamide derivatives (e.g., 4-chlorophenylsulfonyl analog) are common in protease inhibitors, while difluorinated piperidines are explored for CNS targets due to blood-brain barrier penetration .

- Pyrrolidine carboxylates (e.g., diphenyl-pyrrole derivative) are studied as fluorescent probes, unlike the piperidine-based target compound .

Physicochemical Properties

- Boiling Point/Melting Point: Limited data for the target compound, but fluorination typically raises melting points compared to non-fluorinated analogs .

- Solubility : The 4,4-difluoro group likely reduces aqueous solubility relative to hydroxyl or oxo-substituted piperidines .

Biological Activity

Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is a synthetic compound characterized by its unique structural features, including a piperidine ring with a benzyl substituent and two fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C15H19F2NO2, with a molecular weight of approximately 283.32 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and receptor binding characteristics, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H19F2NO2 |

| Molecular Weight | 283.32 g/mol |

| Structural Features | Piperidine ring, Benzyl group, Difluorination at 4-position |

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The fluorine substituents may enhance the compound's stability and binding affinity to these targets. Although specific molecular pathways remain to be fully elucidated, it is suggested that the compound could influence neurotransmitter systems, potentially offering antidepressant effects.

Antimalarial Potential

Similar piperidine derivatives have been investigated for their antimalarial properties. The mechanism often involves targeting mitochondrial functions in Plasmodium species, which could suggest a potential avenue for further research into the antimalarial efficacy of this compound .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives reveals that the unique structural features of this compound may contribute to distinct biological activities:

| Compound | Structural Features | Potential Activity |

|---|---|---|

| This compound | Benzyl group, Difluorination | Antidepressant, Antimalarial potential |

| Ethyl 4-piperidinecarboxylate | Lacks fluorine atoms | Different pharmacological profile |

| Ethyl 1-benzylpiperidine-3-carboxylate | No fluorine substituents | Varies in biological activity |

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related piperidine compounds provides insights into its potential applications:

- Antidepressant Effects : Research indicates that piperidine derivatives can modulate serotonin and norepinephrine levels in the brain, suggesting that similar effects might be observed with this compound.

- Antimalarial Activity : Studies on piperidine-based compounds targeting mitochondrial enzymes have shown promise in inhibiting Plasmodium growth. Further exploration of this compound could reveal similar activities.

- Binding Affinity Studies : Research has shown that modifications in piperidine structures can significantly affect binding affinities to various receptors. The introduction of fluorine atoms is often linked to enhanced receptor interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves the condensation of benzylamine derivatives with fluorinated acrylates. For example, a Michael addition between benzylamine and ethyl 4,4-difluoro-3-oxobutanoate under anhydrous methanol can yield intermediates, followed by cyclization to form the piperidine ring. Reaction optimization includes controlling temperature (e.g., 0–25°C for 24 hours), solvent polarity, and stoichiometric ratios of reagents to minimize side products like unreacted benzylamine . Catalytic hydrogenation or acid-mediated cyclization may further enhance ring closure efficiency. Fluorination steps often require anhydrous conditions to prevent hydrolysis of fluorinated intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoropiperidine ring’s equatorial and axial protons show distinct splitting patterns (e.g., δ 3.7–4.2 ppm for axial protons due to fluorine coupling). The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ confirm the ester carbonyl group, while C-F bonds exhibit strong absorptions near 1100–1200 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 310.1452 for C₁₅H₁₈F₂NO₂⁺) and fragments like loss of the benzyl group (Δ m/z 91).

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K can determine bond lengths, angles, and ring puckering. Use SHELXL for refinement, applying restraints for disordered fluorine atoms or ester groups. The Mercury CSD software visualizes intermolecular interactions (e.g., C-H···F hydrogen bonds) and calculates packing coefficients . For example, the piperidine ring’s chair conformation can be validated by comparing experimental torsion angles to density functional theory (DFT)-optimized models .

Q. What methodologies are used to analyze the puckering dynamics of the difluoropiperidine ring?

- Methodological Answer : The Cremer-Pople puckering parameters (q, θ, φ) quantify non-planar distortions in six-membered rings. For 4,4-difluoropiperidine, θ ≈ 0° indicates a chair conformation, while θ ≈ 90° suggests a boat form. Computational studies (e.g., molecular dynamics simulations in Gaussian or ORCA) model ring-flipping barriers influenced by fluorine’s electronegativity. Experimentally, variable-temperature NMR can detect coalescence of axial/equatorial proton signals, providing activation energies for ring inversion .

Q. How do researchers address discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies between observed and calculated structure factors may arise from disorder (e.g., benzyl group rotation). Strategies include:

- TWINLAW in SHELXL to model twinned crystals.

- ADDSYM checks for missed symmetry elements.

- PLATON validation tools detect over-constrained thermal parameters or unrealistic bond lengths . For example, fluorine atoms with high displacement parameters (>0.1 Ų) may require anisotropic refinement or split-site modeling .

Data Contradiction Analysis

- Example : Conflicting NMR assignments for axial vs. equatorial protons in the piperidine ring can arise from solvent polarity or temperature. Cross-validation via 2D NMR (COSY, NOESY) resolves ambiguities: axial protons show NOE correlations with adjacent fluorine atoms, while equatorial protons couple with the ester carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.